molecular formula C18H20N4 B8406300 1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine

1-Benzyl-4-(1H-benzotriazol-1-yl)-piperidine

Cat. No. B8406300
M. Wt: 292.4 g/mol
InChI Key: ICHDDVUEHMKGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04410528

Procedure details

In this reference example, 2.0 g of 1-benzyl-4-(2-aminoanilino)-piperidine trihydrochloride obtained in the same manner as that of Reference Example 1 is dissolved in 30 ml of water and the solution is cooled to 0° C. To the cooled solution, 5 ml of a solution of 360 mg of sodium nitrite in 5 ml of water is added dropwise under the current of nitrogen gas over a period of 30 minutes. After completion of the dropwise addition, the reaction mixture is stirred at 0°-5° C. for one hour and then adjusted to pH 10.7. The reaction mixture is extracted with 30 ml of chloroform three times. The chloroform layer is washed with water and dried. The chloroform layer is concentrated to dryness under reduced pressure. The residue is subjected to silica gel chromatography [Wako Gel C-200, 150 ml, with a chloroform-methanol (10:1) as the eluent]. The eluate is concentrated to obtain 0.71 g of the desired product.
Name
1-benzyl-4-(2-aminoanilino)-piperidine trihydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
360 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.Cl.[CH2:4]([N:11]1[CH2:16][CH2:15][CH:14]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=2[NH2:24])[CH2:13][CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N:25]([O-])=O.[Na+]>O>[CH2:4]([N:11]1[CH2:12][CH2:13][CH:14]([N:17]2[C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=3[N:24]=[N:25]2)[CH2:15][CH2:16]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1.2.3,4.5|

Inputs

Step One
Name
1-benzyl-4-(2-aminoanilino)-piperidine trihydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.Cl.Cl.C(C1=CC=CC=C1)N1CCC(CC1)NC1=C(C=CC=C1)N
Step Two
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
360 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 0°-5° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with 30 ml of chloroform three times
WASH
Type
WASH
Details
The chloroform layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform layer is concentrated to dryness under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.